6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one
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Overview
Description
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one is a heterocyclic compound characterized by a unique structure that includes a quinoxaline core fused with a dithiolo ring and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Dithiolo Ring: The dithiolo ring is introduced by reacting the quinoxaline derivative with sulfur sources like carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH).
Methoxylation: The final step involves the methoxylation of the quinoxaline-dithiolo intermediate using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dithiolo ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid, and water.
Reduction: NaBH₄, LiAlH₄, ethanol, and ether.
Substitution: Halides, amines, solvents like dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one
- 6-Chloro-[1,3]dithiolo[4,5-b]quinoxalin-2-one
- 6-Nitro-[1,3]dithiolo[4,5-b]quinoxalin-2-one
Uniqueness
6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications compared to its analogs.
Properties
IUPAC Name |
6-methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S2/c1-14-5-2-3-6-7(4-5)12-9-8(11-6)15-10(13)16-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJNONGLCFFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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